Cas no 955314-70-2 (6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide)

6-Chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a chloro group at the 6-position, a hydroxy group at the 4-position, and a pyrimidin-2-yl carboxamide moiety at the 3-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound's quinoline scaffold is known for its bioactivity, while the pyrimidine substitution enhances its potential as a building block for kinase inhibitors or antimicrobial agents. Its well-defined synthetic route and high purity make it suitable for exploratory studies in drug discovery and development. The compound's stability and solubility profile further support its utility in experimental applications.
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide structure
955314-70-2 structure
Product name:6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
CAS No:955314-70-2
MF:C14H9ClN4O2
MW:300.699861288071
CID:5431720

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide
    • 3-Quinolinecarboxamide, 6-chloro-4-hydroxy-N-2-pyrimidinyl-
    • 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
    • Inchi: 1S/C14H9ClN4O2/c15-8-2-3-11-9(6-8)12(20)10(7-18-11)13(21)19-14-16-4-1-5-17-14/h1-7H,(H,18,20)(H,16,17,19,21)
    • InChI Key: CYBMENRMLFBZFY-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(Cl)=CC=2)C(O)=C(C(NC2=NC=CC=N2)=O)C=1

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3374-0404-50mg
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3374-0404-20mg
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3374-0404-4mg
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3374-0404-5mg
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3374-0404-30mg
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3374-0404-3mg
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3374-0404-2μmol
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3374-0404-5μmol
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3374-0404-15mg
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3374-0404-20μmol
6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide
955314-70-2 90%+
20μl
$79.0 2023-04-26

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide Related Literature

Additional information on 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

Introduction to 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide (CAS No. 955314-70-2)

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 955314-70-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline scaffold, a class of heterocyclic molecules widely recognized for their biological activity and pharmacological potential. The presence of multiple functional groups, including a chloro substituent, a hydroxyl group, and a pyrimidine moiety, contributes to its unique chemical properties and reactivity, making it a promising candidate for further investigation in drug discovery and development.

The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The specific arrangement of substituents in 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide influences its interactions with biological targets, thereby modulating its pharmacological effects. The chloro group at the 6-position and the hydroxyl group at the 4-position introduce electrophilic and nucleophilic centers, respectively, which can participate in various chemical transformations. Additionally, the pyrimidine ring at the N-position provides a hydrogen bond acceptor site, enhancing binding affinity to biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide with target proteins. Studies suggest that this compound may interact with enzymes and receptors involved in critical cellular pathways, such as DNA replication and transcription. The hydroxyl group at the 4-position is particularly important for hydrogen bonding interactions with polar residues in protein active sites, while the pyrimidine moiety can form stable complexes with aromatic amino acids like tryptophan and tyrosine.

In vitro studies have demonstrated that 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide exhibits inhibitory activity against certain kinases and transcription factors. For instance, preliminary data indicate that it may interfere with the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The chloro substituent at the 6-position enhances lipophilicity, facilitating cellular uptake and membrane permeability. This combination of structural features makes 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide a versatile scaffold for designing novel therapeutic agents.

The synthesis of 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide involves multi-step organic reactions, including condensation reactions between appropriately substituted quinoline precursors and pyrimidine derivatives. The introduction of the hydroxyl group requires careful control of reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques enhance the efficiency of constructing complex molecular frameworks while minimizing byproduct formation.

Biological evaluation of 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide has revealed promising activities in preclinical models. Research suggests that this compound may exhibit antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Additionally, its ability to cross cell membranes makes it an attractive candidate for developing targeted therapies against drug-resistant malignancies. Further studies are underway to elucidate its mechanism of action and optimize its pharmacokinetic properties.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide. By systematically testing large libraries of molecules for biological activity, researchers can identify lead compounds with high potency and selectivity. Computational tools play a crucial role in this process by predicting molecular interactions and optimizing lead structures before experimental validation.

Future directions in the study of 6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide include exploring its potential as an intermediate in drug development pipelines. Structural modifications can be made to enhance its pharmacological profile, such as altering substituent positions or introducing new functional groups. Additionally, investigating its effects on drug metabolism and transport will provide insights into optimizing therapeutic efficacy and minimizing adverse effects.

The growing interest in quinoline derivatives underscores their significance as pharmacophores in modern drug discovery. 6-chloro-4-hydroxy-N-(pyrimidin-2-y1)quinoline--carboxamide exemplifies how structural complexity can be leveraged to develop novel therapeutic agents with tailored biological activities. As research continues to uncover new applications for this compound, it holds promise for addressing unmet medical needs across various disease indications.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd